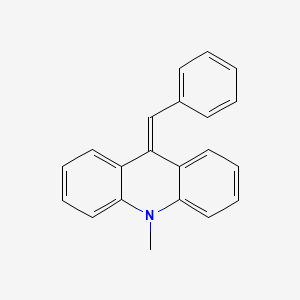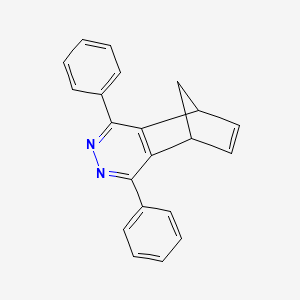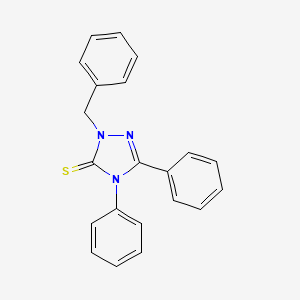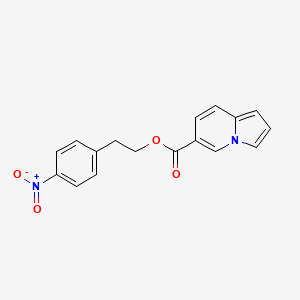
Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzylidene-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family It is characterized by its unique structure, which includes a benzylidene group attached to a dihydroacridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-10-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with benzylidene compounds. One common method involves the use of 10-methylacridinium iodide as a starting material. This compound is reacted with sodium methoxide in methanol or sodium ethoxide in ethanol to yield the desired product . The reaction is usually carried out at room temperature until a colorless solution is formed.
Industrial Production Methods: While specific industrial production methods for 9-Benzylidene-10-methyl-9,10-dihydroacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form using reducing agents like sodium borohydride.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Acridine derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridines depending on the nucleophile used.
科学的研究の応用
9-Benzylidene-10-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
10-Methyl-9,10-dihydroacridine: Shares a similar core structure but lacks the benzylidene group.
9,10-Dihydroacridine: A simpler derivative without the methyl and benzylidene substitutions.
Uniqueness: 9-Benzylidene-10-methyl-9,10-dihydroacridine stands out due to its unique combination of a benzylidene group and a dihydroacridine core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
19656-33-8 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
9-benzylidene-10-methylacridine |
InChI |
InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |
InChIキー |
QTFYEQJQLKVJRX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)


![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)



